Azido-PEG7-NHS ester
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Overview
Description
Azido-PEG7-NHS ester is a polyethylene glycol (PEG) reagent that contains an azide group and a terminal N-hydroxysuccinimide (NHS) ester. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO) via Click Chemistry to yield a stable triazole linkage. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG7-NHS ester is synthesized through a multi-step process. The synthesis involves the polymerization of ethylene oxide to form amino-PEG-alcohol, followed by chain-end modification to introduce the azide and NHS ester functionalities. The overall yield of this process is approximately 33% .
Industrial Production Methods
Industrial production of this compound typically involves large-scale polymerization and purification processes to ensure high purity and consistency. The compound is produced under controlled conditions to meet reagent-grade standards for research purposes .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG7-NHS ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes in the presence of copper (I) or ruthenium catalysts to form triazole linkages.
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Click Chemistry: Copper (I) or ruthenium catalysts, alkynes, and appropriate solvents.
Substitution Reactions: Primary amines, typically in aqueous or organic solvents.
Major Products Formed
Triazole Linkages: Formed from the reaction of the azide group with alkynes.
Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
Scientific Research Applications
Azido-PEG7-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used in bioconjugation and surface modification to enhance solubility and stability of molecules.
Biology: Employed in the labeling of proteins and oligonucleotides for imaging and tracking studies.
Medicine: Utilized in the development of drug delivery systems and therapeutic agents.
Industry: Applied in the synthesis of polyethylene glycol-based linkers for various industrial applications.
Mechanism of Action
Azido-PEG7-NHS ester exerts its effects through the formation of stable covalent bonds with target molecules. The azide group participates in Click Chemistry reactions to form triazole linkages, while the NHS ester reacts with primary amines to form amide bonds. These reactions enable the compound to modify and label biomolecules, enhancing their solubility, stability, and functionality .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-NHS ester: Contains a shorter PEG spacer and similar functional groups.
Azido-PEG6-NHS ester: Similar to Azido-PEG7-NHS ester but with a slightly shorter PEG spacer.
Azido-PEG10-NHS ester: Contains a longer PEG spacer, providing increased solubility.
Uniqueness
This compound is unique due to its optimal PEG spacer length, which balances solubility and reactivity. This makes it particularly suitable for a wide range of bioconjugation and labeling applications .
Properties
Molecular Formula |
C21H36N4O11 |
---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C21H36N4O11/c22-24-23-4-6-30-8-10-32-12-14-34-16-18-35-17-15-33-13-11-31-9-7-29-5-3-21(28)36-25-19(26)1-2-20(25)27/h1-18H2 |
InChI Key |
UAIQKZXMCWWNND-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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